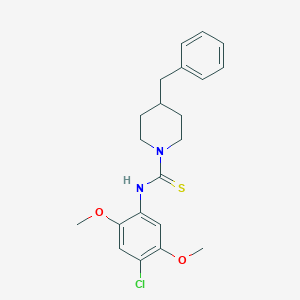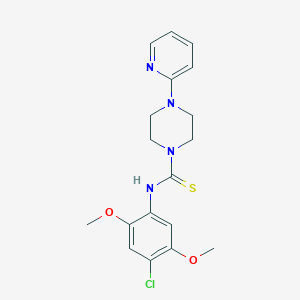![molecular formula C17H15ClN2S B216534 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline is a quinazoline derivative known for its diverse biological activities. Quinazoline compounds are significant in medicinal chemistry due to their pharmacological properties, including anti-tumor, antiviral, and antibacterial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-tumor and antimicrobial properties.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to induce apoptosis and cell cycle arrest in tumor cells .
相似化合物的比较
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their anti-Helicobacter pylori activity.
1,3,4-Oxadiazole derivatives: Exhibiting various biological activities, including fungicidal and herbicidal properties.
Uniqueness
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline stands out due to its specific substitution pattern on the quinazoline ring, which imparts unique biological activities. Its combination of a chlorobenzyl group and a thioether linkage contributes to its distinct pharmacological profile.
属性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
InChI 键 |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)

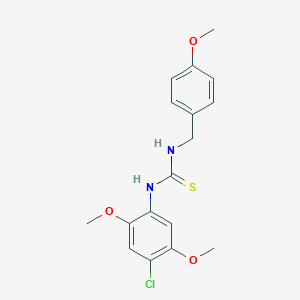
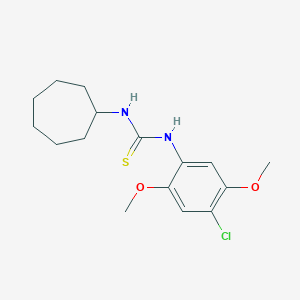
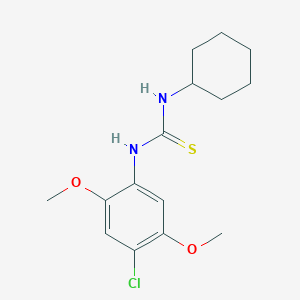

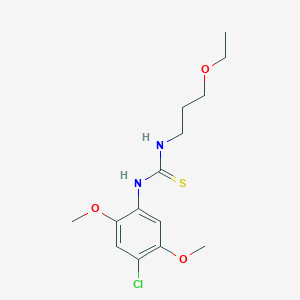
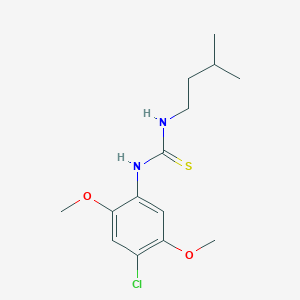

![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
